tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl (S)-1-((®-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a unique spirocyclic structure, which is often associated with enhanced biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl esters and sulfinylamines under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-1-((®-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain functional groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like glycerol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-1-((®-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Its spirocyclic structure may enhance its ability to interact with biological targets, making it a candidate for drug development .
Industry
In industry, tert-Butyl (S)-1-((®-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-1-((®-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules and tert-butyl derivatives. Examples include:
- tert-Butyl (S)-1-((®-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate analogs with different substituents.
- Other spirocyclic compounds with similar core structures but different functional groups .
Uniqueness
What sets tert-Butyl (S)-1-((®-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate apart is its specific combination of functional groups and stereochemistry.
Properties
Molecular Formula |
C22H33FN2O3S |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
tert-butyl (1S)-1-(tert-butylsulfinylamino)-5-fluorospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C22H33FN2O3S/c1-20(2,3)28-19(26)25-11-9-22(10-12-25)14-15-13-16(23)7-8-17(15)18(22)24-29(27)21(4,5)6/h7-8,13,18,24H,9-12,14H2,1-6H3/t18-,29?/m1/s1 |
InChI Key |
MBSXVPJYXSIKNB-QHSQBYJISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C([C@H]2NS(=O)C(C)(C)C)C=CC(=C3)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=CC(=C3)F |
Origin of Product |
United States |
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